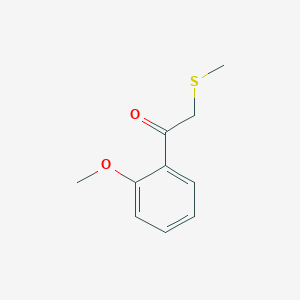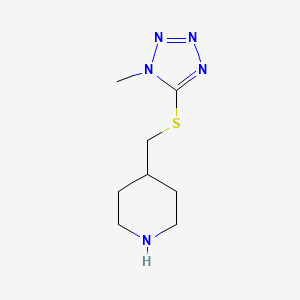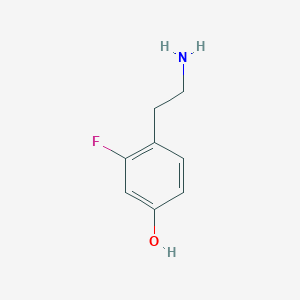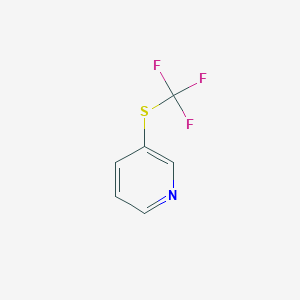
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a methoxycarbonyl group, a nitro group, and a sulfonate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate typically involves the reaction of 2-(methoxycarbonyl)-5-nitrobenzenesulfonyl chloride with a suitable sodium salt under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration of a suitable benzene derivative, followed by sulfonation and subsequent esterification to introduce the methoxycarbonyl group. The final step involves the conversion of the sulfonyl chloride intermediate to the sulfonate salt using sodium hydroxide or sodium carbonate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other sulfonated compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities involving sulfonate groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate exerts its effects involves interactions with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium benzenesulfinate: Lacks the methoxycarbonyl and nitro groups, making it less reactive in certain types of chemical reactions.
Sodium 4-nitrobenzenesulfinate: Similar structure but without the methoxycarbonyl group, leading to different reactivity and applications.
Sodium 2-(methoxycarbonyl)benzenesulfinate: Lacks the nitro group, affecting its redox properties.
Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate is unique due to the presence of both methoxycarbonyl and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and other applications.
Eigenschaften
Molekularformel |
C8H6NNaO6S |
|---|---|
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
HOWIPXCQKHSYJA-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/no-structure.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
![2-[5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid](/img/structure/B13646463.png)


![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)

